Moslosooflavone

Description

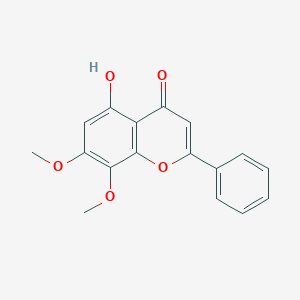

from Mosla Soochowensis Matsuda; structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-7,8-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-9,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLSBQVBFDTNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189221 | |

| Record name | 5-Hydroxy-7,8-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3570-62-5 | |

| Record name | 5-Hydroxy-7,8-dimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003570625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-7,8-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3570-62-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Moslosooflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moslosooflavone, a flavone with the chemical structure 5-hydroxy-6,7-dimethoxyflavone, has garnered interest within the scientific community for its potential biological activities. This document provides a comprehensive overview of the known natural sources of this compound, details established protocols for its extraction and isolation, and presents available quantitative data. Furthermore, it outlines the putative biosynthetic pathway of this flavonoid and illustrates its interaction with the PI3K/AKT signaling pathway, a key cellular cascade implicated in a variety of physiological and pathological processes. This guide is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified and isolated from a select number of plant species, primarily within the families Ranunculaceae and Annonaceae. The principal documented sources include:

-

Ranunculus japonicus : This species of buttercup is a confirmed source of this compound. Studies have successfully isolated and identified the compound from the herb.[1][2][3][4]

-

Desmos dumosus : A plant in the Annonaceae family, Desmos dumosus has been shown to contain this compound, among other flavonoids.[5]

-

Mosla soochowensis : This plant is another documented natural source from which this compound has been isolated.

While these plants are the primary confirmed sources, the broader class of flavonoids is widely distributed in the plant kingdom. It is plausible that this compound may be present in other, yet uninvestigated, plant species, particularly those known to produce related flavones.

Quantitative Data

A thorough review of the available scientific literature reveals a notable gap in the quantitative analysis of this compound in its natural sources. While its presence is qualitatively confirmed, specific data on the concentration or yield of this compound from Ranunculus japonicus, Desmos dumosus, or Mosla soochowensis is not extensively reported. The development of validated analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, is crucial for the accurate quantification of this compound in plant extracts.[6][7][8][9][10] Such data is essential for assessing the viability of these natural sources for large-scale extraction and for standardization of herbal preparations.

Table 1: Summary of Quantitative Data for this compound in Natural Sources

| Plant Species | Part of Plant | Method of Analysis | Concentration/Yield of this compound | Reference |

| Ranunculus japonicus | Herb | Not Reported | Data not available | [1][2][3][4] |

| Desmos dumosus | Twigs and Leaves | Not Reported | Data not available | [5][11][12] |

| Mosla soochowensis | Not Specified | Not Reported | Data not available |

Note: The lack of available data highlights a significant area for future research.

Experimental Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol based on methodologies reported for the isolation of flavonoids from Ranunculus japonicus.[2][3]

Extraction

-

Plant Material Preparation : The aerial parts of the plant (e.g., Ranunculus japonicus) are collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered plant material is extracted with a suitable organic solvent. Ethanol is a commonly used solvent for the extraction of flavonoids.[2][3] The extraction can be performed at room temperature with agitation or using techniques such as sonication or Soxhlet extraction to improve efficiency.

-

Concentration : The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[2][3] This step separates compounds based on their polarity, with flavonoids typically concentrating in the ethyl acetate and n-butanol fractions.

-

Column Chromatography : The flavonoid-rich fractions are subjected to column chromatography for further purification.

-

Silica Gel Chromatography : The fraction is applied to a silica gel column and eluted with a gradient of solvents, commonly a mixture of hexane and ethyl acetate or chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography : Fractions containing the target compound are often further purified using a Sephadex LH-20 column, which separates molecules based on their size and polarity.[2][3] Elution is typically carried out with methanol.

-

-

Crystallization : The purified fractions containing this compound are concentrated, and the compound is crystallized from a suitable solvent or solvent mixture to obtain the pure compound.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To elucidate the detailed chemical structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To observe the characteristic absorption maxima of the flavone chromophore.

Mandatory Visualizations

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, originating from the shikimate and acetate-malonate pathways. The specific steps leading to the 6,7-dimethoxy substitution pattern are believed to involve sequential hydroxylation and O-methylation reactions catalyzed by specific enzymes.

Caption: Putative biosynthetic pathway of this compound from Phenylalanine.

Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the isolation of this compound from a plant source.

Caption: General experimental workflow for the isolation of this compound.

This compound Interaction with the PI3K/AKT Signaling Pathway

This compound has been reported to exert its biological effects, at least in part, through the modulation of the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism.

Caption: this compound's modulatory effect on the PI3K/AKT signaling pathway.

Conclusion

This compound is a naturally occurring flavone with confirmed presence in Ranunculus japonicus, Desmos dumosus, and Mosla soochowensis. While established protocols for its isolation exist, a significant opportunity for future research lies in the quantitative analysis of this compound in its natural sources. Such studies are imperative for the standardization and potential commercialization of this compound-containing products. Furthermore, a deeper understanding of its biosynthetic pathway and its precise mechanism of interaction with cellular signaling pathways, such as the PI3K/AKT cascade, will be crucial for elucidating its full therapeutic potential. This guide provides a solid framework for researchers to build upon in their exploration of this promising natural product.

References

- 1. [Studies on the chemical constituents in herb of Ranunculus japonicus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Studies on chemical constituents of Ranunculus japonicus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stork: [Studies on chemical constituents of Ranunculus japonicus] [storkapp.me]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Identification and quantification of eight flavones in root and shoot tissues of the medicinal plant huang-qin (Scutellaria baicalensis Georgi) using high-performance liquid chromatography with diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. α-Glucosidase inhibitory activity of compounds isolated from the twig and leaf extracts of Desmos dumosus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Data of Moslosooflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Moslosooflavone (5-hydroxy-6,7-dimethoxyflavone), a naturally occurring flavonoid with potential pharmacological activities. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a flavone derivative with the chemical formula C₁₇H₁₄O₅ and a molecular weight of 298.29 g/mol . Its structure is characterized by a phenyl group at the 2-position of the chromen-4-one core, a hydroxyl group at C-5, and two methoxy groups at C-6 and C-7.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for the identification and structural elucidation of natural products like this compound. The data presented below was obtained from Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Table 1: Mass Spectrometry Data for this compound

| Ion Mode | Adduct | Observed m/z |

| Positive | [M+H]⁺ | 299.0914 |

M denotes the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Detailed ¹H and ¹³C NMR data for this compound are essential for its unambiguous structural confirmation. While a specific publication with a complete, tabulated assignment of all proton and carbon signals for this compound was not identified in the conducted search, the following represents a general protocol for acquiring such data for flavonoids.

General Experimental Protocol for NMR Spectroscopy of Flavonoids

Sample Preparation: A sample of the isolated and purified flavonoid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is crucial and can affect the chemical shifts of labile protons, such as those of hydroxyl groups.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon atom. The spectral width is significantly larger than for ¹H NMR.

-

2D NMR: To aid in the complete assignment of all proton and carbon signals, a suite of 2D NMR experiments is often employed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

-

Experimental Workflows

The process of obtaining and interpreting spectroscopic data for a natural product like this compound follows a logical workflow.

Workflow for the isolation and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic data associated with this compound. For definitive structural assignment, researchers should acquire and interpret a full suite of NMR data as outlined in the general experimental protocol.

The Biosynthesis of Moslosooflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Moslosooflavone, a naturally occurring O-methylated flavone. Drawing from current scientific literature, this document details the precursor molecules, enzymatic transformations, and genetic basis for the synthesis of this compound, with a particular focus on its production in Scutellaria baicalensis. The information is presented to support research and development in metabolic engineering, synthetic biology, and drug discovery.

Overview of Flavonoid Biosynthesis

Flavonoids are a class of plant secondary metabolites derived from the phenylpropanoid pathway. The biosynthesis begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. This central precursor then enters the flavonoid pathway, starting with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. Chalcone isomerase (CHI) then catalyzes the cyclization of naringenin chalcone to the flavanone naringenin, a key branch-point intermediate for the synthesis of various flavonoid classes, including flavones.[1][2][3][4]

The Biosynthetic Pathway of this compound

This compound (5-hydroxy-7,8-dimethoxyflavone) is a specialized flavone found in plants such as Scutellaria baicalensis.[5][6] Its biosynthesis branches from the general flavonoid pathway at the flavanone stage and involves a series of hydroxylation and O-methylation steps. The immediate precursor to the specific 4'-deoxyflavones found in Scutellaria is the flavanone pinocembrin, which is converted to chrysin.[7]

The proposed biosynthetic pathway from chrysin to this compound is as follows:

-

Hydroxylation of Chrysin: The flavone chrysin (5,7-dihydroxyflavone) undergoes hydroxylation at the C-8 position. This reaction is catalyzed by a specific flavone 8-hydroxylase (F8H). In Scutellaria baicalensis, this enzyme has been identified as SbCYP82D2, a cytochrome P450 monooxygenase.[7][8] The product of this reaction is norwogonin (5,7,8-trihydroxyflavone).[7][8]

-

Sequential O-Methylation of Norwogonin: Norwogonin serves as the direct precursor for a series of methylated flavones, including this compound. The formation of this compound requires the methylation of the hydroxyl groups at both the C-7 and C-8 positions.[6][9] This is achieved through the action of two distinct types of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) found in Scutellaria baicalensis:[7][10][11]

-

C-7 O-Methylation: A Type I O-methyltransferase, specifically SbFOMT6, has been shown to catalyze the methylation of the 7-hydroxyl group of norwogonin to produce isowogonin (5,8-dihydroxy-7-methoxyflavone).[1][7]

-

C-8 O-Methylation: A Type II O-methyltransferase, SbPFOMT5, is responsible for methylating the 8-hydroxyl group of norwogonin to yield wogonin (5,7-dihydroxy-8-methoxyflavone).[1]

-

The final step to produce this compound can proceed via two potential routes: the methylation of the C-8 hydroxyl of isowogonin or the methylation of the C-7 hydroxyl of wogonin. Co-expression studies in yeast with SbPFOMT5 and SbFOMT6 have successfully produced dimethoxylated flavones, supporting the hypothesis of a two-step methylation of norwogonin to yield this compound.[10][12]

Biosynthesis Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound from Chrysin.

Quantitative Data

Quantitative analysis of the enzymes involved in this compound biosynthesis is crucial for applications in metabolic engineering. The following table summarizes the available kinetic data for key enzymes in the pathway.

| Enzyme | Substrate | Product | Km (μM) | Vmax (pkat mg⁻¹ protein) | Source |

| Flavone 8-hydroxylase | |||||

| SbCYP82D2 | Chrysin | Norwogonin | 1.051 | 37.453 | [8] |

| O-methyltransferases | |||||

| SbFOMT6 | Norwogonin | Isowogonin | N/A | N/A | [1] |

| SbPFOMT5 | Norwogonin | Wogonin | N/A | N/A | [1] |

Note: N/A indicates that while enzymatic activity has been confirmed, specific Km and Vmax values for the norwogonin substrate were not available in the reviewed literature. Kinetic analyses showed that SbFOMT6 has a higher affinity for norwogonin than for baicalein.[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on several key experimental techniques. The following sections provide generalized protocols based on methodologies reported in the literature for the characterization of flavonoid biosynthesis enzymes.

Heterologous Expression of Enzymes in E. coli or Yeast

This protocol is fundamental for producing and characterizing individual enzymes of the pathway.

Objective: To express and purify recombinant flavone hydroxylases (CYP450s) and O-methyltransferases (OMTs).

Workflow Diagram:

Caption: Workflow for heterologous expression and purification of biosynthetic enzymes.

Methodology:

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from the roots of Scutellaria baicalensis, where the target genes are highly expressed.[13] First-strand cDNA is synthesized using a reverse transcriptase kit.

-

Gene Amplification and Cloning: The full-length coding sequences of the target enzymes (e.g., SbCYP82D2, SbFOMT6, SbPFOMT5) are amplified by PCR using gene-specific primers. The amplified fragments are then cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast) containing an affinity tag (e.g., His-tag) for purification.

-

Heterologous Expression: The recombinant plasmids are transformed into a suitable expression host such as E. coli BL21(DE3) or Saccharomyces cerevisiae.

-

Protein Induction and Purification: The transformed cells are cultured to an optimal density, and protein expression is induced (e.g., with IPTG in E. coli). The cells are harvested, lysed, and the recombinant protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose). Protein purity is assessed by SDS-PAGE.

In Vitro Enzyme Assays

This protocol is used to determine the function and substrate specificity of the purified recombinant enzymes.

Objective: To confirm the catalytic activity of purified OMTs and hydroxylases with their predicted substrates.

Methodology:

-

Reaction Mixture Preparation:

-

For OMTs: A typical reaction mixture (e.g., 100 µL total volume) contains a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5), the purified OMT enzyme, the flavonoid substrate (e.g., norwogonin, dissolved in DMSO), and the methyl donor S-adenosyl-L-methionine (SAM).[1][14]

-

For CYP450s (Hydroxylases): The reaction requires a cytochrome P450 reductase to transfer electrons from NADPH. The mixture includes a buffer, the microsomal fraction containing the expressed CYP450 and its reductase partner, the flavonoid substrate (e.g., chrysin), and NADPH.[8]

-

-

Incubation: The reaction is initiated by adding the enzyme or NADPH and incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Product Extraction: The reaction is stopped, typically by adding an acid (e.g., HCl). The products are then extracted with an organic solvent like ethyl acetate.

-

Product Analysis: The extracted products are dried, redissolved in a suitable solvent (e.g., methanol), and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the reaction products by comparing their retention times and mass spectra with authentic standards.[1][15]

In Vivo Reconstitution in Yeast

This protocol validates the biosynthetic pathway by co-expressing multiple enzymes in a microbial host.

Objective: To produce this compound in yeast by expressing the necessary enzymes and feeding the precursor.

Methodology:

-

Yeast Strain Engineering: A Saccharomyces cerevisiae strain is co-transformed with expression vectors carrying the genes for the enzymes in the proposed pathway (e.g., SbFOMT6 and SbPFOMT5).

-

Culture and Substrate Feeding: The engineered yeast strain is cultured in an appropriate medium. Once the culture reaches the exponential growth phase, gene expression is induced, and the precursor substrate (norwogonin) is added to the culture medium.[10][12]

-

Fermentation and Product Extraction: The culture is incubated for a period (e.g., 48-72 hours) to allow for the conversion of the precursor. The yeast cells and the culture medium are then harvested, and the flavonoid products are extracted.

-

Analysis: The extracted compounds are analyzed by HPLC and LC-MS to confirm the production of this compound.

Conclusion

The biosynthesis of this compound is a specialized branch of the flavonoid pathway, prominently characterized in Scutellaria baicalensis. It proceeds from the general phenylpropanoid pathway to the flavone chrysin, which is then hydroxylated to norwogonin by the flavone 8-hydroxylase SbCYP82D2. The final steps involve a sequential O-methylation at the C-7 and C-8 positions of norwogonin, catalyzed by specific O-methyltransferases, SbFOMT6 and SbPFOMT5, respectively. Understanding this pathway, supported by the quantitative data and experimental protocols outlined in this guide, provides a robust framework for the metabolic engineering of high-value flavonoids for pharmaceutical and nutraceutical applications.

References

- 1. Two types of O‐methyltransferase are involved in biosynthesis of anticancer methoxylated 4′‐deoxyflavones in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple and Rapid Method for Wogonin Preparation and Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Wogonin, a Compound in Scutellaria baicalensis, Activates ATF4–FGF21 Signaling in Mouse Hepatocyte AML12 Cells [mdpi.com]

- 5. Wogonin - Wikipedia [en.wikipedia.org]

- 6. Convergent synthesis of this compound, isowogonin and norwogonin from chrysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]

- 8. Two CYP82D Enzymes Function as Flavone Hydroxylases in the Biosynthesis of Root-Specific 4′-Deoxyflavones in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Two types of O-methyltransferase are involved in biosynthesis of anticancer methoxylated 4'-deoxyflavones in Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Two types of O‐methyltransferase are involved in biosynthesis of anticancer methoxylated 4′‐deoxyflavones in Scutellaria baicalensis Georgi | Semantic Scholar [semanticscholar.org]

- 13. tmrjournals.com [tmrjournals.com]

- 14. mdpi.com [mdpi.com]

- 15. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Chemical Characterization of Moslosooflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moslosooflavone, a naturally occurring flavonoid, has garnered significant interest within the scientific community due to its promising pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the chemical characterization of this compound, detailing its physicochemical properties, spectroscopic data, and methods for its isolation and purification. Furthermore, this document elucidates the key signaling pathways modulated by this compound and presents relevant quantitative biological data. Experimental protocols for the analytical techniques and biological assays discussed herein are also provided to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound, systematically named 5-hydroxy-6,7-dimethoxy-2-phenylchromen-4-one, is a flavone derivative. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-hydroxy-6,7-dimethoxy-2-phenylchromen-4-one | [PubChem CID: 471722] |

| Molecular Formula | C₁₇H₁₄O₅ | [PubChem CID: 471722] |

| Molecular Weight | 298.29 g/mol | [PubChem CID: 471722] |

| Exact Mass | 298.08412354 Da | [PubChem CID: 471722] |

| Appearance | Yellow solid (presumed based on related flavonoids) | N/A |

| SMILES | COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)OC | [PubChem CID: 471722] |

| InChIKey | SIVAITYPYQQYAP-UHFFFAOYSA-N | [PubChem CID: 471722] |

Spectroscopic and Chromatographic Data

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) data for this compound reveals a precursor ion [M+H]⁺ at an m/z of approximately 299.0914. The fragmentation pattern provides further structural information.

| Parameter | Value | Reference |

| Precursor Ion | [M+H]⁺ | [PubChem CID: 471722] |

| Precursor m/z | 299.0914 | [PubChem CID: 471722] |

| Retention Time (LC) | ~4.3 minutes | [PubChem CID: 471722] |

| Major Fragments (20V) | 299.0921 (100%), 266.0579 (93.14%), 284.0683 (72.03%), 238.0626 (31.77%) | [PubChem CID: 471722] |

| Major Fragments (40V) | 108.0214 (100%), 238.0631 (89.35%), 136.016 (53.83%), 210.0681 (52.57%) | [PubChem CID: 471722] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : Expected signals would include singlets for the two methoxy groups, a singlet for the C8-H, and multiplets for the protons on the B-ring. The C5-OH proton would likely appear as a downfield singlet.

-

¹³C NMR : The spectrum is expected to show 17 distinct carbon signals. The carbonyl carbon (C4) would be significantly downfield. Aromatic carbons and methoxy carbons would appear in their characteristic regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra. For this compound, these bands are expected in the following regions:

-

Band I : 300-380 nm, corresponding to the B-ring cinnamoyl system.

-

Band II : 240-280 nm, corresponding to the A-ring benzoyl system.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

-

O-H stretching : A broad band around 3400 cm⁻¹ for the hydroxyl group.

-

C=O stretching : A strong band around 1650 cm⁻¹ for the carbonyl group of the chromone ring.

-

C=C stretching : Bands in the 1600-1450 cm⁻¹ region for the aromatic rings.

-

C-O stretching : Bands in the 1250-1000 cm⁻¹ region for the ether linkages.

Isolation and Purification

This compound has been reported to be isolated from plants such as Andrographis paniculata. A general workflow for its isolation and purification is depicted below.

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, primarily through the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting the transcriptional activity of NF-κB. A hybrid molecule containing the this compound scaffold, TMS-HDMF-5z, has been shown to significantly suppress the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in LPS-stimulated macrophages.

| Compound | Activity | IC₅₀ | Reference |

| TMS-HDMF-5z | NO Inhibition | 3.95 µM | [1] |

| TMS-HDMF-5z | PGE₂ Inhibition | 1.26 µM | [1] |

Neuroprotective Effects and the PI3K/AKT Pathway

This compound has been shown to exert protective effects against hypobaric hypoxia-induced brain injury. This neuroprotection is mediated through the activation of the PI3K/AKT signaling pathway. This compound upregulates the phosphorylation of both PI3K and AKT. This activation leads to downstream effects such as reduced oxidative stress, neuroinflammation, and apoptosis. The protective effects of this compound can be reversed by the PI3K/AKT inhibitor LY294002.

References

Moslosooflavone: A Technical Guide to its Discovery, Origin, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moslosooflavone, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications, primarily attributed to its anti-inflammatory and neuroprotective properties. First identified in 1982, this compound has been isolated from several medicinal plants and its biological activity is an area of active investigation. This technical guide provides an in-depth overview of the discovery and origin of this compound, alongside a detailed examination of its molecular mechanisms of action, with a focus on the NF-κB and PI3K/AKT signaling pathways. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Discovery and Origin

This compound (5-hydroxy-7,8-dimethoxyflavone) was first discovered and its structure elucidated in 1982 by Wu F.W., Cheng B.J., Qi B.F., and colleagues. Their pioneering work involved the isolation of the compound from the plant Mosla soochowensis Matsuda, a species used in traditional medicine.

Since its initial discovery, this compound has been identified in several other plant species, highlighting its distribution in the plant kingdom. These sources include:

-

Andrographis paniculata (Burm. f.) Nees: A plant widely used in traditional medicine systems across Asia.

-

Saussurea involucrata (Kar. et Kir.) Sch.Bip.: A rare and highly valued medicinal herb found in the Himalayan region.

The presence of this compound in these botanicals underscores its potential as a bioactive constituent contributing to their traditional medicinal uses.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₄O₅ |

| Molecular Weight | 298.29 g/mol |

| CAS Number | 3570-62-5 |

| Appearance | Not specified in available literature |

| Solubility | Soluble in organic solvents such as DMSO and ethanol |

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied. These activities are primarily mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity via NF-κB Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

// Nodes ProInflammatory_Stimuli [label="Pro-inflammatory\nStimuli (e.g., LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB_Degradation [label="IκB Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_Translocation [label="NF-κB Nuclear\nTranslocation", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Inflammatory Gene\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ProInflammatory_Stimuli -> IKK; IKK -> IkB_Degradation; IkB_Degradation -> NFkB_Translocation; NFkB_Translocation -> Inflammatory_Genes; this compound -> NFkB_Translocation [label="Inhibition", fontcolor="#EA4335", color="#EA4335", style=dashed, arrowhead=tee]; } caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Neuroprotective Effects via PI3K/AKT Signaling

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of this pathway is crucial for protecting neurons from various insults, including oxidative stress and hypoxia.

This compound has demonstrated significant neuroprotective effects, particularly in the context of hypobaric hypoxia-induced brain injury. Studies have shown that this compound can upregulate the phosphorylation of PI3K and AKT, thereby activating this pro-survival pathway. This activation leads to the downstream inhibition of apoptotic pathways and a reduction in neuronal damage.

// Nodes this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; p_PI3K [label="p-PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; p_AKT [label="p-AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Survival [label="Neuronal Survival", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges this compound -> PI3K [label="Activation", fontcolor="#4285F4", color="#4285F4"]; PI3K -> p_PI3K; p_PI3K -> AKT; AKT -> p_AKT; p_AKT -> Apoptosis [label="Inhibition", fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; p_AKT -> Neuronal_Survival [label="Promotion", fontcolor="#34A853", color="#34A853"]; } caption: Activation of the PI3K/AKT Signaling Pathway by this compound.

Quantitative Data

While specific IC50 values for this compound's anti-inflammatory activity are not consistently reported across the literature, studies on related flavonoids provide a basis for comparison. For instance, various flavones have demonstrated inhibitory effects on nitric oxide (NO) production, a key inflammatory mediator, with IC50 values in the micromolar range.

| Compound/Extract | Assay | Cell Line | IC50 Value | Reference |

| 6,3',4'-Trihydroxyflavone | NO Suppression | 2D RAW264.7 | 22.1 µM | |

| 7,3',4'-Trihydroxyflavone | NO Suppression | 2D RAW264.7 | 26.7 µM | |

| 6,3',4'-Trihydroxyflavone | c-Src Kinase Inhibition | - | 12.0 µM | |

| 7,3',4'-Trihydroxyflavone | c-Src Kinase Inhibition | - | 20.9 µM |

Note: This table includes data for structurally related flavonoids to provide context, as specific IC50 values for this compound in these assays were not found in the reviewed literature.

Experimental Protocols

General Protocol for Isolation of this compound from Plant Material

The following is a generalized protocol based on common flavonoid isolation techniques. Specific details may need to be optimized depending on the plant source.

// Nodes Start [label="Dried Plant Material", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(e.g., Ethanol, Methanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; Filtration [label="Filtration & Concentration", fillcolor="#FFFFFF", fontcolor="#202124"]; Partitioning [label="Liquid-Liquid Partitioning\n(e.g., with Ethyl Acetate)", fillcolor="#FFFFFF", fontcolor="#202124"]; Chromatography [label="Column Chromatography\n(Silica Gel)", fillcolor="#FFFFFF", fontcolor="#202124"]; Purification [label="Further Purification\n(e.g., Preparative HPLC)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Extraction; Extraction -> Filtration; Filtration -> Partitioning; Partitioning -> Chromatography; Chromatography -> Purification; Purification -> End; } caption: General Workflow for the Isolation of this compound.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent (e.g., 95% ethanol or methanol) at room temperature with agitation for an extended period. This process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The combined solvent extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. The flavonoid-rich fraction (typically the ethyl acetate fraction) is collected.

-

Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity) to separate the individual compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification and Characterization: Fractions containing this compound are pooled, concentrated, and may be further purified by recrystallization or preparative high-performance liquid chromatography (HPLC). The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the effect of this compound on NF-κB transcriptional activity.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or RAW264.7) is cultured in appropriate media. The cells are then transiently transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After transfection, the cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulation: The cells are then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to induce NF-κB activation.

-

Cell Lysis: Following stimulation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a specific lysis buffer.

-

Luciferase Assay: The cell lysates are transferred to an opaque 96-well plate. Luciferase substrate is added, and the luminescence is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of this compound is calculated relative to the stimulated control.

Western Blot Analysis for PI3K/AKT Pathway

This technique is used to determine the effect of this compound on the protein expression and phosphorylation status of key components of the PI3K/AKT pathway.

Methodology:

-

Cell Culture and Treatment: A relevant cell line is cultured and treated with this compound at various concentrations and for different time points.

-

Protein Extraction: After treatment, the cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the total and phosphorylated forms of PI3K and AKT.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometric analysis is performed to quantify the changes in protein expression and phosphorylation levels relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is a promising natural product with well-documented anti-inflammatory and neuroprotective activities. Its mechanisms of action, primarily through the inhibition of the NF-κB pathway and activation of the PI3K/AKT pathway, make it a compelling candidate for further investigation in the context of inflammatory diseases and neurodegenerative disorders. Future research should focus on obtaining more comprehensive quantitative data on its biological activities, including specific IC50 values for its key molecular targets. Furthermore, detailed in vivo studies are necessary to evaluate its efficacy, safety, and pharmacokinetic profile, which will be crucial for its potential translation into clinical applications. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this important flavonoid.

A Comprehensive Technical Guide to the Preliminary Biological Screening of Moslosooflavone

Introduction

Moslosooflavone, a naturally occurring flavonoid compound, has garnered increasing interest within the scientific community for its potential therapeutic applications.[1] As a member of the flavone subclass of flavonoids, it is characterized by a specific chemical structure that has been identified in various plant species, including Desmos dumosus and Mosla soochowensis.[1] Preliminary biological screenings are fundamental in elucidating the pharmacological profile of such natural products, providing essential data for further drug development and research. This guide offers an in-depth overview of the preliminary biological screening of this compound, detailing its known bioactivities, the experimental protocols used for its evaluation, and the key signaling pathways it modulates. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on clear data presentation and methodological detail.

Biological Activities and Data Presentation

The preliminary biological screening of this compound has revealed a spectrum of activities, primarily centered around its antioxidant, anti-inflammatory, and neuroprotective effects. The following sections summarize the key findings, with quantitative data organized into tables for comparative analysis.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties in various in vitro and in vivo models. Its ability to scavenge free radicals and modulate endogenous antioxidant systems contributes to its protective effects against oxidative stress.

Table 1: Summary of In Vitro Antioxidant Activity of this compound

| Assay Type | Model System | Key Findings | Reference |

| DPPH Radical Scavenging | Chemical Assay | Moderate scavenging activity. | [2] |

| Superoxide Radical Scavenging | Chemical Assay | Exhibited scavenging effects. | [2] |

| Nitric Oxide (NO) Radical Scavenging | Chemical Assay | Demonstrated NO radical scavenging. | [2] |

| Intracellular ROS | THP-1 monocytes | Protected cell viability against oxidative stress, comparable to 5,6-dihydroxyflavone, despite lacking direct antioxidant activity in some chemical assays.[3] | [3] |

Table 2: Summary of In Vivo Antioxidant Effects of this compound

| Model System | Biomarkers Measured | Key Findings | Reference |

| Hypobaric Hypoxia-Induced Brain Injury in Mice | ROS, MDA, Antioxidant Enzymes (e.g., SOD, CAT, GPx), GSH | Reduced levels of ROS and MDA; Increased levels of antioxidant enzymes and GSH. | [4][5] |

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.

Table 3: Summary of Anti-inflammatory Effects of this compound

| Model System | Key Inflammatory Mediators/Pathways | Key Findings | Reference |

| LPS-stimulated RAW 264.7 Macrophages | NF-κB | Significantly inhibits the transcriptional activity of NF-κB. | [6] |

| Hypobaric Hypoxia-Induced Brain Injury in Mice | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduced the levels of TNF-α, IL-1β, and IL-6 in the brain. | [4] |

Neuroprotective Effects

A significant area of research for this compound is its potential to protect against neuronal damage, particularly in the context of hypoxia-induced injury.

Table 4: Summary of Neuroprotective Effects of this compound

| Model System | Key Endpoints/Pathways | Key Findings | Reference |

| Hypobaric Hypoxia-Induced Brain Injury in Mice | Histopathology, Energy Metabolism (ATP, LDH), Apoptosis (Bax, Bcl-2, Caspase-3), Signaling Pathways (HIF-1α, VEGF, Nrf2/HO-1, PI3K/AKT) | Improved brain histopathological changes; Enhanced ATPase activities and ATP content while reducing LDH activity; Decreased expression of pro-apoptotic Bax and cleaved caspase-3, and increased anti-apoptotic Bcl-2; Modulated key signaling pathways, including the upregulation of p-PI3K and p-AKT.[4][7] | [4][5][7] |

Antimicrobial Activity

While direct, comprehensive studies on the antimicrobial spectrum of this compound are limited, the broader class of flavones is known to possess antimicrobial properties.[8][9][10] Flavones can enhance the activity of antibiotics and innate immune effectors like lysozyme, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.[8][9] The proposed mechanisms of action for flavonoids include inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy metabolism.[10][11]

Cytotoxicity

Preliminary assessments have indicated that the cytotoxic effects of this compound are cell-type dependent. For instance, at a concentration of 10 µM, this compound was found to be cytotoxic to L-6 myoblasts.[3] This highlights the importance of evaluating the safety profile of the compound in various cell lines and in vivo models.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following protocols are based on the experimental designs reported in the cited literature for the screening of this compound and related flavonoids.

In Vitro Antioxidant Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a 96-well plate, add various concentrations of the this compound solution.

-

Add a freshly prepared solution of DPPH in methanol to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Ascorbic acid or Trolox is commonly used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

Principle: This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to measure intracellular ROS levels. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Seed cells (e.g., THP-1 monocytes) in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 10 minutes at 37°C).[3]

-

Load the cells with DCFH-DA and incubate.

-

Induce oxidative stress by adding a radical generator, such as cumene hydroperoxide (e.g., 200 µM).[3]

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (e.g., 10 minutes) using a fluorescence plate reader.[3]

-

The antioxidant activity is determined by the decrease in DCF fluorescence relative to the stress-induced control.[3]

-

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

-

Principle: This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

-

Protocol:

-

Culture RAW 264.7 macrophages in appropriate media.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Cytokine Measurement (TNF-α, IL-1β, IL-6): Measure the concentration of pro-inflammatory cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

In Vivo Neuroprotection Assay (Hypobaric Hypoxia Model)

-

Principle: This model simulates high-altitude conditions to induce brain injury in mice, providing a platform to evaluate the neuroprotective effects of compounds.

-

Protocol:

-

Acclimatize male mice for one week.

-

Administer this compound (e.g., via intraperitoneal injection) at different doses for a set period before hypoxia exposure.

-

Expose the mice to hypobaric hypoxia in a specialized chamber that simulates a high altitude (e.g., 8000 meters) for a specific duration (e.g., 6 hours).

-

After exposure, collect brain tissues for analysis.

-

Histopathological Analysis: Perform Hematoxylin and Eosin (H&E) staining on brain sections to observe morphological changes in the cortex.[4]

-

Biochemical Assays: Homogenize brain tissue to measure levels of ROS, malondialdehyde (MDA), antioxidant enzymes (SOD, CAT), and inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercially available kits.[4]

-

Western Blot Analysis: Analyze the expression of key proteins involved in apoptosis (Bax, Bcl-2, cleaved caspase-3) and signaling pathways (p-PI3K, p-AKT, Nrf2, HO-1) in brain tissue lysates.[4][7]

-

Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cells (e.g., L-6 myoblasts or THP-1 monocytes) in a 96-well plate.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24-48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

-

Visualization of Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.

Signaling Pathways

Caption: PI3K/AKT signaling pathway and the proposed stimulatory effect of this compound.

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Workflows

Caption: Flowchart for the in vitro preliminary biological screening of this compound.

Caption: Experimental workflow for an in vivo neuroprotection study of this compound.

Conclusion and Future Directions

The preliminary biological screening of this compound has established it as a promising natural compound with multifaceted pharmacological activities. Its significant antioxidant, anti-inflammatory, and neuroprotective properties, particularly demonstrated in models of oxidative stress and brain injury, underscore its therapeutic potential.[4][5] The modulation of critical signaling pathways such as PI3K/AKT and NF-κB appears to be central to its mechanism of action.[6][7]

Future research should aim to:

-

Expand the Scope of Screening: Investigate a broader range of biological activities, including anticancer, antiviral, and metabolic effects.

-

Elucidate Detailed Mechanisms: Conduct in-depth studies to fully map the molecular targets and signaling cascades affected by this compound.

-

Pharmacokinetic and Toxicological Studies: Perform comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to assess its drug-like properties and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and screen derivatives of this compound to identify analogues with improved potency and selectivity.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon, facilitating further exploration into the promising therapeutic applications of this compound.

References

- 1. Mosloflavone | C17H14O5 | CID 471722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protection of Cells against Oxidative Stress by Nanomolar Levels of Hydroxyflavones Indicates a New Type of Intracellular Antioxidant Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound protects against brain injury induced by hypobaric hypoxic via suppressing oxidative stress, neuroinflammation, energy metabolism disorder, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protective mechanism of this compound against hypobaric hypoxia-induced brain injury: insights from network pharmacology and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plant flavones enhance antimicrobial activity of respiratory epithelial cell secretions against Pseudomonas aeruginosa | PLOS One [journals.plos.org]

- 9. Plant flavones enhance antimicrobial activity of respiratory epithelial cell secretions against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

Moslosooflavone: A Technical Guide to its Core Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moslosooflavone, a flavonoid isolated from Andrographis paniculata, has emerged as a compound of significant interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the basic pharmacological properties of this compound, with a focus on its neuroprotective and anti-inflammatory effects. The document summarizes available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development efforts.

Core Pharmacological Properties

This compound exhibits a range of biological activities, primarily centered around its neuroprotective and anti-inflammatory actions. These properties are attributed to its ability to modulate key cellular signaling pathways involved in oxidative stress, inflammation, and apoptosis.

Neuroprotective Effects

This compound has demonstrated significant potential in protecting against neuronal damage, particularly in the context of hypobaric hypoxia-induced brain injury.[1][2] Studies have shown that this compound can alleviate brain histopathological changes, reduce oxidative stress, and inhibit apoptosis in neuronal cells.[2]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are well-documented. It has been shown to inhibit the production of pro-inflammatory mediators, making it a promising candidate for the development of anti-inflammatory therapeutics.

Antioxidant Properties

Underlying its neuroprotective and anti-inflammatory effects is the potent antioxidant activity of this compound. It effectively scavenges free radicals and reduces oxidative stress, a key pathological factor in numerous diseases.

Quantitative Data

While extensive quantitative data for this compound is still emerging, preliminary studies and data from related compounds provide valuable insights into its potency.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay | IC50 (µM) | Reference |

| DLD-1 (Human colon cancer) | Cytotoxicity | > 20 | [MedChemExpress] |

Table 2: Anti-inflammatory Activity of a Mosloflavone-Resveratrol Hybrid (TMS-HDMF-5z)

| Parameter | Model | Inhibition | Reference |

| Paw Edema | Carrageenan-induced (rats) | 43.8 ± 8.1% (5 mg/kg) | [Frontiers in Pharmacology] |

| Paw Edema | Carrageenan-induced (rats) | 96.8 ± 7.3% (25 mg/kg) | [Frontiers in Pharmacology] |

Signaling Pathways

This compound exerts its pharmacological effects by modulating key intracellular signaling pathways, primarily the NF-κB and PI3K/Akt pathways.

NF-κB Signaling Pathway

This compound has been shown to significantly inhibit the transcriptional activity of NF-κB, a key regulator of inflammation. By inhibiting this pathway, this compound reduces the expression of pro-inflammatory genes.

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. This compound has been found to modulate this pathway, contributing to its neuroprotective effects by promoting cell survival and reducing apoptosis.[1]

Caption: this compound modulates the PI3K/Akt signaling pathway.

Experimental Protocols

Anti-inflammatory Activity Assessment

This assay is a standard in vitro model to screen for anti-inflammatory activity.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.[3]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) (e.g., 10 ng/mL) to induce an inflammatory response.[3]

-

Incubation: The plates are incubated for an additional 24 hours.[3]

-

Nitric Oxide Measurement: The concentration of nitric oxide (NO) in the culture supernatant is determined using the Griess reagent.[3] An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes. The absorbance is then measured at 540 nm using a microplate reader. The quantity of nitrite, a stable metabolite of NO, is indicative of NO production.

Caption: Workflow for Nitric Oxide Production Assay.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins involved in the PI3K/Akt and NF-κB signaling pathways.[4]

-

Sample Preparation: Cells are treated with this compound and/or stimulants (e.g., LPS) for the desired time. Cells are then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, Akt, phospho-p65, p65, IκBα) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Caption: General Workflow for Western Blot Analysis.

Conclusion

This compound is a promising natural compound with significant neuroprotective and anti-inflammatory properties. Its mechanisms of action, involving the modulation of the NF-κB and PI3K/Akt signaling pathways, provide a solid foundation for its further investigation as a therapeutic agent. While more quantitative data on the pure compound is needed to fully elucidate its potency, the existing evidence strongly supports its potential in the development of novel treatments for neurodegenerative and inflammatory diseases. This guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for researchers in the field.

References

- 1. Protective mechanism of this compound against hypobaric hypoxia-induced brain injury: insights from network pharmacology and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound protects against brain injury induced by hypobaric hypoxic via suppressing oxidative stress, neuroinflammation, energy metabolism disorder, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thaiscience.info [thaiscience.info]

- 4. researchgate.net [researchgate.net]

Unveiling the Flavonoid Profile of Mosla soochowensis: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the current knowledge on the novel flavonoids identified in Mosla soochowensis, a plant with potential applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on the known flavonoid constituents, methodologies for their study, and insights into their potential biological activities.

Introduction to Flavonoids in Mosla soochowensis

Mosla soochowensis Matsuda has emerged as a promising source of unique flavonoids. Research has led to the isolation and characterization of several flavonoid compounds from this plant, including a novel 2-hydroxyflavanone named mosloflavanone, alongside the known flavonoids mosloflavone and moslosooflavone.[1] this compound has been identified as 5-hydroxy-7,8-dimethoxyflavone.[2] These discoveries underscore the potential of Mosla soochowensis as a source for novel chemical entities with potential therapeutic applications.

Identified Flavonoids in Mosla soochowensis

To date, the following flavonoids have been formally identified and characterized from Mosla soochowensis.

| Compound Name | Class | Notes |

| Mosloflavanone | 2-Hydroxyflavanone | A novel compound isolated from this plant.[1] |

| Mosloflavone | Flavone | Known flavonoid also found in Mosla soochowensis.[1] |

| This compound | Flavone | Also known as 5-hydroxy-7,8-dimethoxyflavone.[2] |

Note on Quantitative Data: While the presence of these flavonoids has been confirmed, comprehensive quantitative analysis detailing their respective concentrations in various parts of the Mosla soochowensis plant is not yet available in the reviewed scientific literature. Such data would be invaluable for optimizing extraction protocols and for the standardization of plant material for research and development purposes.

Experimental Protocols for Flavonoid Identification

The following sections outline the generalized experimental workflows and specific methodologies for the extraction, isolation, and structural elucidation of novel flavonoids from Mosla soochowensis.

General Experimental Workflow

The process of identifying novel flavonoids from Mosla soochowensis follows a systematic workflow, from the initial preparation of plant material to the final structural confirmation of the isolated compounds.

Caption: General workflow for flavonoid isolation and identification.

Detailed Methodologies

3.2.1. Plant Material and Extraction

The initial step involves the collection and preparation of Mosla soochowensis plant material. The aerial parts of the plant are typically used. A study reporting the isolation of mosloflavanone utilized a dichloromethane extract, suggesting that flavonoids in this plant may range from non-polar to moderately polar.[1]

-

Protocol:

-

Air-dry the aerial parts of Mosla soochowensis at room temperature.

-

Grind the dried plant material into a coarse powder.

-

Macerate the powdered plant material with dichloromethane (CH₂Cl₂) at room temperature for an extended period (e.g., 72 hours), with periodic agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.

-

3.2.2. Isolation of Flavonoids

The crude extract, a complex mixture of phytochemicals, requires further separation to isolate individual flavonoids. This is typically achieved through various chromatographic techniques.

-

Protocol:

-

Subject the crude extract to column chromatography over silica gel.

-

Elute the column with a gradient of solvents with increasing polarity, for example, a hexane-ethyl acetate gradient system.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify fractions containing potential flavonoids (visualized under UV light and with appropriate spray reagents).

-

Pool similar fractions and subject them to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to isolate pure compounds.

-

3.2.3. Structural Elucidation

Once a pure flavonoid is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Spectroscopic Methods:

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, which aids in determining the molecular formula and identifying structural motifs.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the complete chemical structure, including the carbon skeleton and the positions of substituents.

-

X-ray Crystallography: When suitable crystals of the compound can be obtained, X-ray crystallography provides unambiguous proof of the three-dimensional structure. The structure of mosloflavanone was confirmed using this method.[1]

-

Potential Signaling Pathways

While the specific biological activities and associated signaling pathways of flavonoids from Mosla soochowensis are yet to be fully elucidated, research on the closely related species, Mosla chinensis, provides valuable insights. Bioactive constituents from Mosla chinensis, including flavonoids, have been shown to ameliorate inflammation by restraining the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] This suggests that flavonoids from Mosla soochowensis may also exert their biological effects through modulation of key cellular signaling cascades.

Caption: Potential inhibition of the MAPK signaling pathway by Mosla flavonoids.

The MAPK pathway is a crucial signaling cascade involved in cellular processes such as inflammation, cell proliferation, differentiation, and apoptosis. The inhibition of this pathway by flavonoids could explain potential anti-inflammatory effects and represents a promising avenue for further investigation into the therapeutic applications of compounds from Mosla soochowensis.

Future Directions

The discovery of novel flavonoids in Mosla soochowensis opens up several avenues for future research:

-

Comprehensive Phytochemical Profiling: A more exhaustive investigation of the chemical constituents of Mosla soochowensis using advanced analytical techniques like LC-MS/MS and high-resolution NMR could lead to the identification of additional novel flavonoids.

-

Quantitative Analysis: Development and validation of analytical methods, such as HPLC-UV or LC-MS, for the quantification of the major flavonoids in Mosla soochowensis are essential for quality control and standardization.

-

Biological Activity Screening: A systematic evaluation of the biological activities of the isolated flavonoids, including their anti-inflammatory, antioxidant, and anticancer properties, is warranted.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these novel flavonoids will provide a deeper understanding of their therapeutic potential.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising phytochemical landscape of Mosla soochowensis. The unique flavonoids identified within this plant hold significant potential for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. [Studies on Mosla soochowensis Matsuda. II. Isolation and structure of this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive constituents of Mosla chinensis-cv. Jiangxiangru ameliorate inflammation through MAPK signaling pathways and modify intestinal microbiota in DSS-induced colitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Moslosooflavone from Chrysin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemical synthesis of moslosooflavone, a naturally occurring flavonoid with significant therapeutic potential, using the readily available precursor chrysin (5,7-dihydroxyflavone). The described multi-step synthesis offers a reliable and efficient route for obtaining this compound for research and drug development purposes. Detailed experimental protocols, quantitative data, and a visualization of a relevant signaling pathway are presented to facilitate replication and further investigation.

Introduction

This compound (5-hydroxy-7,8-dimethoxyflavone) is a flavonoid that has garnered interest in the scientific community due to its potential pharmacological activities. As a derivative of chrysin, a natural flavone found in honey, propolis, and various plants, this compound presents a valuable scaffold for medicinal chemistry. The synthetic route detailed herein proceeds through a series of well-established organic reactions, including methylation, bromination, methoxylation, and selective demethylation, providing a practical approach to access this compound for further biological evaluation.

Chemical Synthesis Workflow

The overall synthetic strategy for converting chrysin to this compound is a four-step process. The workflow begins with the protection of the hydroxyl groups of chrysin via methylation, followed by regioselective bromination at the C8 position. Subsequent methoxylation displaces the bromine atom, and a final selective demethylation at the C5 position yields the target molecule, this compound.

Caption: Synthetic workflow for this compound from chrysin.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, including reaction conditions, yields, and analytical data for the intermediates and the final product.

Table 1: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |